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Introduction

LAS101057 is a potent, selective, and orally bioavailable antagonist of the A2B adenosine
receptor (A2BAR).[1][2][3] The A2B receptor is a G protein-coupled receptor that is activated by
adenosine, a nucleoside that plays a crucial role in various physiological and
pathophysiological processes.[2] Under conditions of cellular stress, such as inflammation and
hypoxia, extracellular adenosine levels rise, leading to the activation of the A2B receptor.[3]
This activation is implicated in the pathogenesis of several diseases, including asthma,
inflammation, cancer, and fibrosis.[2][3] LAS101057, by blocking the A2B receptor, presents a
promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview of the use of LAS101057 in in vivo
studies, with a focus on dosing, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

LAS101057 exerts its effects by competitively inhibiting the binding of adenosine to the A2B
receptor. The A2B receptor is primarily coupled to Gs and Gq proteins. Upon activation by
adenosine, the Gs protein stimulates adenylyl cyclase (AC), leading to an increase in
intracellular cyclic AMP (CAMP). This rise in cCAMP activates Protein Kinase A (PKA), which in
turn can phosphorylate various downstream targets, including the cCAMP response element-
binding protein (CREB). The Gq protein pathway involves the activation of phospholipase C
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(PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which
mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. By blocking
the A2B receptor, LAS101057 inhibits these downstream signaling cascades.[2]

A2B Adenosine Receptor Signaling Pathway
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Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by LAS101057.
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Quantitative Data Summary
In Vitro Activity of LAS101057

Receptor Species Assay ICs0 (NM)

A2B Human cAMP Signaling 120+ 21

A2B Mouse cAMP Signaling 512 + 67
Data from[2]

Pharmacokinetic Properties of LAS101057 in Preclinical

Species

Species Route Dose ta/2 (h) Cmax AUC B_i(_)availa
(ng/mL) (ng-himL)  Dbility (F%)

Mouse Oral 10 mg/kg - 174

Rat Oral - 0.8 - 0.92 100

Dog Oral 1 mg/kg 8.6 0.82 13.6 98

Monkey Oral 1 mg/kg 3.8 5.9 3.4 100

Human Oral 5mg 1.58 + 0.55

Human Oral 10 mg 1.60+£0.48

Human Oral 25 mg 2.59+0.75

Data from[2][4]

Experimental Protocols
Oral Formulation of LAS101057 for In Vivo Studies

For oral administration in mice, LAS101057 can be formulated as a suspension. A
recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[5]

Protocol:
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» Weigh the required amount of LAS101057.

e Dissolve LAS101057 in DMSO to create a stock solution. For example, to prepare a 20.8
mg/mL stock solution, dissolve 20.8 mg of LAS101057 in 1 mL of DMSO.

o For the final dosing solution, add the DMSO stock solution to corn oil. For a 10% DMSO
formulation, add 100 pL of the DMSO stock solution to 900 uL of corn oil.

» Vortex the solution thoroughly to ensure a uniform suspension before each administration.

Ovalbumin (OVA)-Sensitized Mouse Model of Allergic
Asthma

This model is used to evaluate the efficacy of LAS101057 in an asthma-like inflammatory
setting.[1][2][3]
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Caption: Experimental workflow for the OVA-sensitized mouse model.

Materials:

Female BALB/c mice (6-8 weeks old)

Ovalbumin (OVA), Grade V

Aluminum hydroxide (Alum) adjuvant

Sterile, pyrogen-free saline

LAS101057
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e Vehicle (e.g., 10% DMSO in corn oil)
e Methacholine

o Equipment for intraperitoneal injection, oral gavage, aerosol delivery, and measurement of
airway hyperresponsiveness.

Procedure:
e Sensitization:

o On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 pg of OVA emulsified
in 2 mg of alum in a total volume of 200 uL saline.

o On day 14, administer a booster i.p. injection of 20 ug of OVA in 2 mg of alum in 200 pL
saline.

e Challenge and Treatment:

o Ondays 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30
minutes.

o Administer LAS101057 (e.g., 3 mg/kg or 10 mg/kg) or vehicle by oral gavage 1 hour
before each OVA challenge.

o Assessment of Airway Hyperresponsiveness (AHR):

o 24 hours after the final OVA challenge, assess AHR to increasing concentrations of
aerosolized methacholine (e.g., 0 to 50 mg/mL).

o Measure lung resistance and dynamic compliance using a whole-body plethysmograph or
a specialized ventilator for anesthetized mice.

e Bronchoalveolar Lavage (BAL) and Lung Histology:
o 48 hours after the final challenge, euthanize the mice.

o Perform bronchoalveolar lavage by instilling and retrieving saline into the lungs.
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o Determine the total and differential cell counts in the BAL fluid (BALF).
o Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

o Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS
staining for mucus production).

Potential for Other In Vivo Applications

While the primary published in vivo data for LAS101057 is in an asthma model, the role of the
A2B adenosine receptor in other pathologies suggests broader therapeutic potential. A2B
receptor antagonists are being investigated in models of:

o Cancer: The A2B receptor is upregulated in some tumors and contributes to tumor growth
and immune suppression.[2] Antagonists may enhance anti-tumor immunity.

» Fibrosis: The A2B receptor is implicated in fibrotic processes in various organs.[6]
Antagonism could be a therapeutic strategy for dermal and other types of fibrosis.

 Inflammation: The pro-inflammatory role of the A2B receptor in conditions like colitis
suggests that LAS101057 could be effective in other inflammatory disease models.[2]

Researchers are encouraged to explore the efficacy of LAS101057 in these and other relevant
in vivo models. The dosing regimens and formulations described herein can serve as a starting
point for such investigations.

Conclusion

LAS101057 is a valuable research tool for investigating the role of the A2B adenosine receptor
in health and disease. Its oral bioavailability and demonstrated efficacy in a mouse model of
asthma make it a strong candidate for preclinical studies. The protocols and data presented in
these application notes are intended to facilitate the design and execution of in vivo
experiments with LAS101057.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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